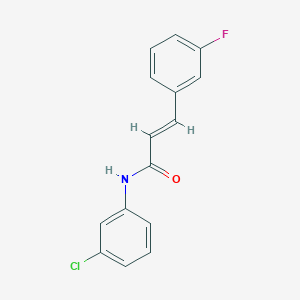![molecular formula C24H18BrNO6 B11951894 Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 853334-45-9](/img/structure/B11951894.png)
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a synthetic organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a bromobenzoyl group and methoxy substituent on the pyrroloquinoline core.
Preparation Methods
The synthesis of dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of lepidine with phenacyl bromides in the presence of acetone to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent to yield the desired pyrroloquinoline derivatives .
Chemical Reactions Analysis
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Mechanism of Action
The mechanism of action of dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate can be compared with other similar compounds in the pyrroloquinoline family, such as:
Dimethyl 1-(3-nitrobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate: This compound has a nitro group instead of a bromine atom, which may result in different biological activities and reactivity.
Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate: The presence of additional methoxy groups can influence the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
853334-45-9 |
|---|---|
Molecular Formula |
C24H18BrNO6 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C24H18BrNO6/c1-30-16-8-10-17-13(12-16)7-9-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)14-5-4-6-15(25)11-14/h4-12H,1-3H3 |
InChI Key |
YROZYVQVSCGQLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=CC=C4)Br)C(=O)OC)C(=O)OC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
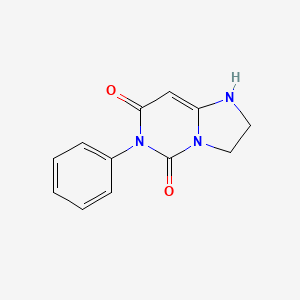
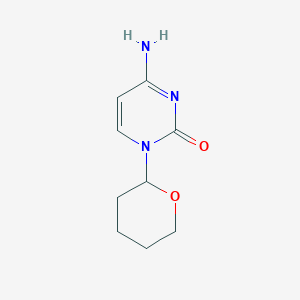

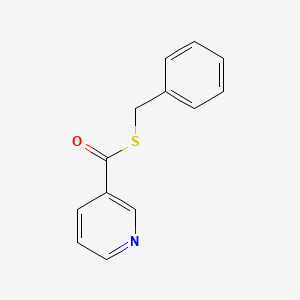
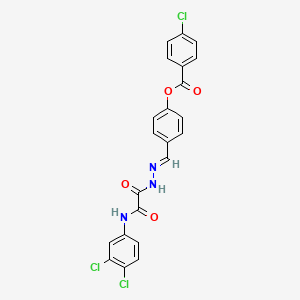
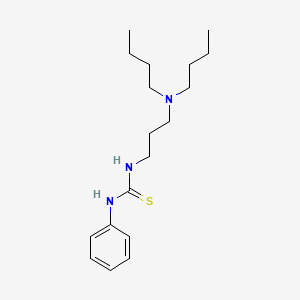
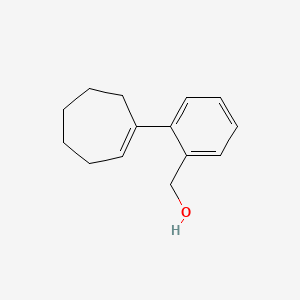

![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

